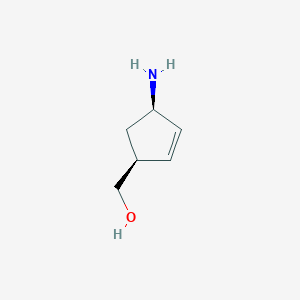

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-6-2-1-5(3-6)4-8/h1-2,5-6,8H,3-4,7H2/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKZFJDNFBNQHE-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015727, DTXSID401015729 | |

| Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4R)-4-Amino-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136522-35-5, 122624-72-0 | |

| Record name | (1S,4R)-4-Amino-2-cyclopentene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136522-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4R)-4-Amino-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclopentene-1-methanol, 4-amino-, (1S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol: Synthesis, Characterization, and Application in Carbocyclic Nucleoside Analogue Synthesis

Introduction

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a high-value chiral building block pivotal in the field of medicinal chemistry and drug development. As a functionalized cyclopentene derivative, its rigid, stereochemically defined structure serves as a critical carbocyclic scaffold. This guide provides an in-depth examination of its chemical properties, stereospecific synthesis, analytical characterization, and its most prominent application as a key starting material in the manufacture of Abacavir, a potent antiretroviral agent used in the treatment of HIV.[1][2] The methodologies and insights presented herein are tailored for researchers, chemists, and professionals engaged in pharmaceutical synthesis and process development, emphasizing the causality behind synthetic choices and the importance of stringent quality control.

Physicochemical Properties and Identifiers

The compound is most frequently handled and supplied as a salt to improve its stability and handling characteristics, typically as the hydrochloride or D-tartrate salt.[2][3][4] The properties of the free base and its common salt forms are summarized below.

| Property | This compound (Free Base) | ...Hydrochloride Salt | ...D-Tartrate Salt |

| CAS Number | 136522-35-5[5] | 168960-19-8[4][6][7] | 229177-52-0[2][3] |

| Molecular Formula | C₆H₁₁NO[5] | C₆H₁₂ClNO[8] | C₁₀H₁₇NO₇[3] |

| Molecular Weight | 113.16 g/mol [5] | 149.62 g/mol [8] | 263.24 g/mol [2][3] |

| Appearance | - | White to off-white solid[9] | - |

| Primary Application | Synthetic Intermediate | Key intermediate for Abacavir synthesis[7][10] | Chiral resolving agent and Abacavir intermediate[2][3] |

| Storage Conditions | - | Room Temperature, under inert atmosphere[7][9][10] | - |

Stereospecific Synthesis

The synthesis of this compound is a notable example of asymmetric synthesis, where control of stereochemistry is paramount. The most established routes originate from the enzymatic or chemical resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, a compound commonly known as the "Vince Lactam".[1]

Synthetic Strategy: From Vince Lactam

The core strategy involves the resolution of the racemic Vince Lactam to isolate the desired enantiomer. This resolved lactam then undergoes protection, stereoselective reduction, and final deprotection to yield the target amino alcohol. This sequence ensures the correct (1S,4R) stereochemistry is established early and carried through the synthesis.

Detailed Synthesis Protocol

The following protocol is a representative synthesis adapted from established literature.[1]

Step 1: Resolution of (±)-Vince Lactam The racemic Vince Lactam is resolved using chiral preparative chromatography or enzymatic methods to isolate the desired (-)-Lactam enantiomer. This step is the most critical for establishing the final product's stereochemistry.

Step 2: N-Protection of (-)-Vince Lactam The isolated (-)-Lactam is protected to prevent side reactions in the subsequent reduction step. Di-tert-butyl dicarbonate (Boc₂O) is a common protecting group for this purpose.

-

Dissolve the resolved (-)-Lactam in an appropriate organic solvent (e.g., dichloromethane).

-

Add Di-tert-butyl dicarbonate and a suitable base (e.g., triethylamine, DMAP).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction to isolate the N-Boc protected lactam, tert-butyl (1S, 4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.[1]

Causality: The Boc protecting group is chosen for its stability under reducing conditions and its straightforward removal under acidic conditions in the final step.[1]

Step 3: Stereoselective Reduction The carbonyl group of the N-Boc lactam is reduced to a hydroxyl group. Sodium borohydride (NaBH₄) is an effective and selective reducing agent for this transformation.[1]

-

Dissolve the N-Boc lactam in a protic solvent like methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise, controlling the temperature.

-

Allow the reaction to proceed to completion.

-

Quench the reaction and extract the product, tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate.[1]

Causality: NaBH₄ is a mild reductant, which selectively reduces the amide carbonyl without affecting the double bond in the cyclopentene ring.[1]

Step 4: Acidic Deprotection The final step involves the removal of the Boc protecting group to liberate the free amine.

-

Dissolve the protected amino alcohol from Step 3 in a solvent such as isopropanol.

-

Add dilute hydrochloric acid.

-

Heat the mixture to facilitate the hydrolysis of the carbamate.

-

Upon completion, cool the solution to crystallize the product.

-

Isolate the final product, this compound hydrochloride, by filtration.[1]

Synthesis Workflow Diagram```dot

Caption: Simplified pathway for the synthesis of Abacavir.

Analytical Characterization and Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is critical for its use in pharmaceutical manufacturing.

Chiral Purity Analysis

The presence of the undesired (1R,4S) enantiomer can lead to impurities in the final active pharmaceutical ingredient (API). Therefore, highly sensitive and specific analytical methods are required.

Experimental Protocol: Chiral HPLC

A validated reverse-phase enantioselective HPLC method has been developed for the separation and quantification of the (1S,4R) and (1R,4S) enantiomers. [1]

-

Column: Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm). [1]* Mobile Phase: 50mM Sodium Perchlorate, with pH adjusted to 2.0 using perchloric acid. [1]* Flow Rate: Typically 0.8-1.2 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Performance: This method has been shown to achieve a resolution factor of greater than 2.0 between the enantiomers, allowing for accurate quantification. [1]

Spectroscopic Methods

Standard spectroscopic techniques are used to confirm the structure and identity of the compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, connectivity, and stereochemical arrangement.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H, N-H, and C=C bonds.

Certificates of Analysis (COA) from commercial suppliers provide lot-specific data from these techniques. [9]

Conclusion

This compound stands as a testament to the power of asymmetric synthesis in modern drug development. Its value is intrinsically linked to its specific stereochemistry, which enables the efficient and controlled synthesis of complex pharmaceutical agents like Abacavir. A thorough understanding of its synthesis from chiral precursors, coupled with rigorous analytical control of its enantiomeric purity, is essential for any organization involved in the synthesis of carbocyclic nucleoside analogues. This guide has outlined the fundamental technical aspects of this key intermediate, providing a foundation for its effective application in research and manufacturing.

References

- 1. ijcpa.in [ijcpa.in]

- 2. scbt.com [scbt.com]

- 3. [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid | C10H17NO7 | CID 10355372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (1S,4R)-4-amino-2-cyclopentene-1-methanol | C6H11NO | CID 9793729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 168960-19-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride | 168960-19-8 | FA32374 [biosynth.com]

- 8. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound hydrochloride | 168960-19-8 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

The Cornerstone of Carbocyclic Nucleosides: A Technical Guide to ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Introduction: A Chiral Synthon of Therapeutic Significance

In the landscape of modern medicinal chemistry, the strategic use of chiral building blocks is paramount to the development of effective and safe therapeutic agents.[1][2] Among these crucial synthons, ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol stands out as a molecule of profound importance, particularly in the synthesis of carbocyclic nucleoside analogues. These analogues are a class of compounds where the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety, a modification that imparts significant metabolic stability by rendering them resistant to enzymatic cleavage.[3]

This technical guide provides an in-depth exploration of the structure, properties, synthesis, and applications of this compound. Designed for researchers, scientists, and drug development professionals, this document will elucidate the critical role of this chiral amine in the synthesis of potent antiviral drugs and serve as a practical resource for its utilization in the laboratory. The cis-stereochemistry of the amino and hydroxymethyl groups on the cyclopentene ring provides a rigid scaffold that mimics the spatial arrangement of natural nucleosides, making it an invaluable precursor for a range of bioactive molecules.[4][5] Its most notable application is as a key intermediate in the synthesis of Abacavir, a powerful reverse transcriptase inhibitor used in the treatment of HIV.[6][7]

Structural Elucidation and Physicochemical Properties

The defining feature of this compound is its specific stereochemistry, which is crucial for its biological activity in the final drug products. The "(1S,4R)" designation indicates the absolute configuration at the two stereocenters, which dictates the precise three-dimensional arrangement of the amino and hydroxymethyl functional groups.[8] This specific arrangement is essential for the correct orientation of the final nucleoside analogue within the active site of its target enzyme.

The compound is most commonly handled as its hydrochloride or tartrate salt, which enhances its stability and solubility in aqueous media.[9][10]

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₁NO | [11] |

| Molecular Weight | 113.16 g/mol | [11] |

| CAS Number (Free Base) | 136522-35-5 | |

| CAS Number (HCl Salt) | 168960-19-8 | [6] |

| CAS Number (D-Tartrate Salt) | 229177-52-0 | [10] |

| Appearance (HCl Salt) | White to off-white solid | [12] |

| Melting Point (HCl Salt) | 180-184 °C | [13] |

| Solubility (HCl Salt) | Soluble in water and organic solvents. | [13] |

| Storage Conditions | Inert atmosphere, Room Temperature | [14] |

Enantioselective Synthesis: A Pathway from Vince Lactam

The most established and industrially relevant synthesis of this compound originates from the chiral precursor, (-)-Vince lactam ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one). This method provides excellent stereocontrol, ensuring the desired (1S,4R) configuration in the final product. The synthesis can be conceptually broken down into three key stages: protection of the amine, diastereoselective reduction of the lactam, and deprotection to yield the target amino alcohol.

Causality in Experimental Design

The choice of a Boc (tert-butyloxycarbonyl) protecting group for the lactam nitrogen is strategic. The Boc group is stable under the subsequent reduction conditions but can be readily cleaved under acidic conditions without affecting other functional groups. The use of a strong reducing agent like sodium borohydride is necessary to reduce the amide functionality of the lactam to the corresponding amino alcohol. The stereoselectivity of this reduction is crucial for establishing the correct relative stereochemistry of the final product.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established methodologies.[7]

Step 1: N-Boc Protection of (-)-Vince Lactam

-

To a solution of (-)-Vince lactam in a suitable aprotic solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-Vince lactam.

Step 2: Reduction of N-Boc-Vince Lactam

-

Dissolve the N-Boc-Vince lactam in a suitable alcoholic solvent (e.g., methanol or ethanol).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C. The use of a strong reductant is essential for the cleavage of the amide bond.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water and concentrate the mixture to remove the organic solvent.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol.

Step 3: Deprotection to Yield this compound Hydrochloride

-

Dissolve the crude Boc-protected amino alcohol in a suitable solvent such as methanol or isopropanol.

-

Add a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated aqueous HCl) and stir the mixture at room temperature.

-

Monitor the deprotection by TLC. Upon completion, the product will precipitate as the hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or cold isopropanol), and dry under vacuum to yield this compound hydrochloride.[4]

Applications in Drug Development: A Gateway to Antiviral Therapies

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of the anti-HIV drug, Abacavir.[6] In this synthesis, the amino group of the chiral building block is coupled with a substituted pyrimidine, which is subsequently elaborated to form the purine ring system of Abacavir.

Beyond Abacavir, this versatile synthon is instrumental in the synthesis of a broader class of carbocyclic nucleoside analogues with potential antiviral activity. Its rigid cyclopentene framework serves as a bioisostere for the ribose sugar in natural nucleosides, leading to compounds that can inhibit viral polymerases and other crucial viral enzymes.

One notable example is its use in the synthesis of Carbovir , another potent anti-HIV agent. The synthesis of Carbovir also utilizes a coupling reaction between the amino group of this compound and a purine precursor.[4][7]

Furthermore, this chiral building block has been employed in the synthesis of analogues of Neplanocin A , a naturally occurring carbocyclic nucleoside with potent antitumor and antiviral properties.[13] By modifying the nucleobase that is coupled to the aminocyclopentenyl methanol core, researchers can generate libraries of novel compounds for biological screening.

References

- 1. ((1R,4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride | C6H12ClNO | CID 12899914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbovir, GR-90352, NSC-614846-药物合成数据库 [drugfuture.com]

- 4. [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid | C10H17NO7 | CID 10355372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. lotusfeetpharma.com [lotusfeetpharma.com]

- 9. (1S,4R)-4-Amino-2-cyclopentene-1-methanol [lgcstandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. New neplanocin analogues. 7. Synthesis and antiviral activity of 2-halo derivatives of neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of novel 4'-modified neplanocin A analogues and their inhibitory activity against S-adenosyl-L-l-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of novel 4'-modified neplanocin A analogues based on radical-mediated sulfur-extrusive stannylation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Farnesoid X Receptor Agonist GW4064

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: This guide focuses on the chemical entity commonly known as GW4064, a potent Farnesoid X Receptor (FXR) agonist. It has come to our attention that the CAS Number 168960-19-8, as specified in the topic query, is officially assigned to the compound (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride, a chemical intermediate. The correct CAS Number for GW4064 is 278779-30-9 . Given the extensive body of research and pharmacological relevance of GW4064, and the detailed technical requirements of this guide, we have proceeded with the in-depth analysis of GW4064 to best serve the interests of the intended scientific audience.

Introduction

GW4064 is a potent, selective, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that serves as a primary endogenous sensor for bile acids.[1][2][3] Since its initial identification, GW4064 has become an indispensable chemical tool for elucidating the multifaceted roles of FXR in regulating bile acid, lipid, and glucose homeostasis.[4] Its utility in preclinical models has paved the way for a deeper understanding of metabolic and inflammatory diseases, including cholestasis, non-alcoholic steatohepatitis (NASH), and certain cancers.[5][6][7] This guide provides a detailed examination of GW4064, from its fundamental chemical properties and mechanism of action to practical experimental protocols and critical considerations for its use in research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of GW4064 is foundational for its effective application in experimental settings. These properties dictate its solubility, stability, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 278779-30-9 | [3][4][8][9] |

| IUPAC Name | 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid | Cayman Chemical, PubChem |

| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [3][4][8][9] |

| Molecular Weight | 542.84 g/mol | [1][8][9] |

| Appearance | Crystalline solid | [10] |

| Solubility | Soluble in DMSO (≥24.7 mg/mL), DMF (~25 mg/mL), and Ethanol (~1 mg/mL). Insoluble in water. | [3][11] |

| Storage and Stability | Store at -20°C as a solid. Stable for ≥4 years under these conditions. Aqueous solutions should not be stored for more than one day. | [10] |

Mechanism of Action: The FXR-SHP-CYP7A1 Axis

The primary pharmacological activity of GW4064 is mediated through its high-affinity binding to the ligand-binding domain (LBD) of FXR. This interaction initiates a cascade of molecular events that collectively regulate metabolic pathways.

-

FXR Activation and Heterodimerization: GW4064 binding induces a conformational change in FXR, facilitating the dissociation of corepressors and the recruitment of coactivator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1).[12] The activated GW4064-FXR complex then forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding and Gene Transcription: This FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.

-

Induction of SHP and Repression of CYP7A1: A key target gene directly upregulated by FXR is the Small Heterodimer Partner (SHP, NR0B2), an atypical nuclear receptor that lacks a DNA-binding domain.[13][14] SHP, in turn, acts as a transcriptional repressor. Its primary function in this pathway is to inhibit the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[13][15] By inducing SHP, GW4064 effectively suppresses de novo bile acid production, which is a central mechanism for preventing bile acid overload and hepatotoxicity.[13][14][16]

Caption: GW4064-mediated FXR activation pathway.

Quantitative In Vitro Activity

The potency of GW4064 has been characterized in various cell-based and biochemical assays. This data is crucial for designing experiments with appropriate dose ranges.

| Parameter | Value | Assay Type | Cell Line / System | Source(s) |

| EC₅₀ | 15 nM | Isolated Receptor Activity Assay | N/A | [2][3][11] |

| EC₅₀ | 65 nM | FXR Agonist Assay | Not Specified | MCE Catalog |

| EC₅₀ | 90 nM | Cell-based Transfection Assay | Human FXR-transfected cells | [2] |

Off-Target Activities and Considerations

A critical aspect of utilizing a chemical probe like GW4064 is understanding its potential for off-target effects. While highly selective for FXR over other nuclear receptors, studies have revealed that GW4064 can modulate other signaling pathways, particularly at higher concentrations.[5][17]

-

Histamine Receptors: Research has shown that GW4064 can interact with multiple G protein-coupled receptors. Specifically, it robustly activates H1 and H4 histamine receptors and inhibits H2 histamine receptor signaling.[17][18] This is a significant finding, as it suggests that some biological effects attributed solely to FXR activation might be, in part, mediated by these off-target interactions. For instance, apoptosis observed in certain cancer cell lines (like MCF-7) after GW4064 treatment was found to be FXR-independent and could be blocked by histamine receptor regulators.[5][17]

-

Estrogen-Related Receptors (ERRs): GW4064 has also been identified as an agonist for estrogen receptor-related receptors (ERRs), influencing the expression of genes like PGC-1α.[4]

Expert Insight: The existence of these off-target activities necessitates careful experimental design. It is crucial to use the lowest effective concentration of GW4064 and to validate key findings using complementary approaches, such as FXR knockout/knockdown models or structurally distinct FXR agonists, to confirm that the observed phenotype is indeed FXR-dependent.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments involving GW4064.

In Vitro FXR Activation: Dual-Luciferase Reporter Assay

This assay is the gold standard for quantifying the ability of a compound to activate nuclear receptors in a cellular context. It relies on co-transfection of cells with a plasmid expressing FXR and a reporter plasmid containing a luciferase gene under the control of FXREs.

Principle: Activation of FXR by GW4064 leads to the transcription of the luciferase gene. The resulting luminescence is proportional to the degree of FXR activation. A second, constitutively expressed luciferase (e.g., Renilla) is used to normalize for transfection efficiency and cell viability.[19][20]

Methodology:

-

Cell Culture: Plate HEK293T or HepG2 cells in a 96-well, white, clear-bottom plate at a density that will reach ~80-90% confluency at the time of transfection.

-

Transfection: Co-transfect cells using a suitable lipid-based transfection reagent (e.g., Lipofectamine). The plasmid mixture per well should include:

-

An FXR expression vector.

-

An FXRE-driven firefly luciferase reporter vector (e.g., pGL4-FXRE).

-

A control vector expressing Renilla luciferase (e.g., pRL-SV40).

-

-

Incubation: Incubate the cells for 4-6 hours post-transfection, then replace the transfection medium with fresh culture medium.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of GW4064 (e.g., from 1 nM to 10 µM) or vehicle control (DMSO). Incubate for an additional 18-24 hours.

-

Lysis and Luminescence Reading:

-

Aspirate the medium and lyse the cells according to the manufacturer's protocol for your dual-luciferase assay system (e.g., Promega Dual-Glo®).

-

Measure firefly luminescence using a luminometer.

-

Add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase.

-

Measure Renilla luminescence.

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luminescence for each well to obtain normalized activity.

-

Plot the normalized activity against the log of the GW4064 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

-

Caption: Workflow for a dual-luciferase reporter assay.

In Vivo Hepatoprotection: Rat Model of Cholestasis

Animal models are essential for evaluating the therapeutic potential of FXR agonists in complex diseases like cholestasis. The bile duct ligation (BDL) model is a well-established surgical model of extrahepatic cholestasis.

Principle: BDL prevents bile flow, causing a buildup of toxic bile acids in the liver, leading to inflammation, necrosis, and fibrosis. GW4064 is administered to assess its ability to mitigate this liver damage by activating FXR-mediated protective pathways.[1][21]

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats. House them under standard conditions with a 12-hour light/dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]

-

Surgical Procedure (BDL):

-

Anesthetize the rats (e.g., with isoflurane).

-

Under sterile conditions, perform a midline laparotomy to expose the common bile duct.

-

Ligate the bile duct in two locations and transect it between the ligatures.

-

For sham controls, perform the laparotomy and mobilization of the bile duct without ligation.

-

Close the incision and provide postoperative analgesic care.

-

-

Dosing Regimen:

-

Twenty-four hours post-surgery, begin daily treatment.

-

Administer GW4064 (e.g., 30 mg/kg) or vehicle (e.g., corn oil) via oral gavage or intraperitoneal injection once daily for a set period (e.g., 4-7 days).[1]

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, euthanize the animals and collect blood and liver tissue.

-

Serum Analysis: Measure markers of liver damage, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin, and alkaline phosphatase (ALP).

-

Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess necrosis, inflammation, and bile duct proliferation.

-

Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction. Use qRT-PCR to measure the expression of FXR target genes (e.g., Shp, Bsep) and bile acid synthesis genes (Cyp7a1).

-

Safety and Handling

As a research chemical, GW4064 should be handled with appropriate precautions.

-

Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation.[22]

-

Precautions: Do not ingest, inhale, or allow contact with eyes or skin. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

-

Toxicity: While comprehensive toxicity data is limited, concerns have been raised about the potential toxicity of the stilbene functional group present in the molecule.[23] Studies in medaka fish embryos have shown that exposure to GW4064 can cause sublethal hepatotoxicity.[23]

Conclusion

References

- 1. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 19. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]

- 20. eubopen.org [eubopen.org]

- 21. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Exposure to the synthetic FXR agonist GW4064 causes alterations in gene expression and sublethal hepatotoxicity in eleutheroembryo medaka (Oryzias latipes) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride: A Key Building Block in Carbocyclic Nucleoside Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride is a chiral cyclopentene derivative of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, carbocyclic framework and strategically positioned functional groups—an amino group and a hydroxymethyl group with specific stereochemistry—make it a valuable synthon for the synthesis of a class of antiviral agents known as carbocyclic nucleosides.[3][4] This guide provides a comprehensive overview of the properties, synthesis, and applications of this important intermediate, with a particular focus on its role in the production of the antiretroviral drug Abacavir.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride is essential for its effective use in synthesis and for quality control. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 168960-19-8 | [1] |

| Molecular Formula | C₆H₁₂ClNO | [5][6] |

| Molecular Weight | 149.62 g/mol | [5][6] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Melting Point | Data not available for the hydrochloride salt. The free base, (1S,4R)-4-amino-2-cyclopentene-1-methanol, has a reported melting point of 59-61 °C. | |

| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | General chemical principles |

| Storage | Store at 10°C - 25°C under an inert atmosphere (e.g., Nitrogen).[1] | [1] |

Spectroscopic Data:

While a complete, publicly available spectral analysis with peak assignments for the hydrochloride salt is limited, the following provides an expected profile based on its structure:

-

¹H NMR: Expected signals would include peaks corresponding to the vinyl protons of the cyclopentene ring, protons on the carbons bearing the amino and hydroxymethyl groups, and the methylene protons of the hydroxymethyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the substituents and the protonation of the amino group.

-

¹³C NMR: Characteristic peaks would be present for the two sp² hybridized carbons of the double bond, the two sp³ carbons bearing the amino and hydroxymethyl groups, and the carbon of the hydroxymethyl group.

-

IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the ammonium salt, C-H stretches (alkene and alkane), the C=C stretch of the cyclopentene ring, and C-N and C-O stretches.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₆H₁₁NO) at m/z 113.16, with fragmentation patterns characteristic of the loss of water, the hydroxymethyl group, or the amino group.

Synthesis of (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride

The most common and efficient synthesis of (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride starts from the racemic bicyclic lactam known as Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[3] The synthesis involves a chiral resolution of the Vince Lactam, followed by protection of the amino group, reduction of the lactam carbonyl, and subsequent deprotection.

Experimental Protocol: Synthesis from Vince Lactam

-

Chiral Resolution of (±)-Vince Lactam: The racemic Vince Lactam is resolved to obtain the desired (-)-enantiomer. This is often achieved through enzymatic hydrolysis, where a lactamase selectively hydrolyzes the (+)-enantiomer, allowing for the separation of the unreacted (-)-Vince Lactam.

-

N-Protection of (-)-Vince Lactam: The amino group of the resolved (-)-Vince Lactam is protected to prevent side reactions in the subsequent reduction step. A common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc₂O).[3]

-

Reagents: (-)-Vince Lactam, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure: The (-)-Vince Lactam is dissolved in the chosen solvent, and the base is added, followed by the slow addition of Boc₂O. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The protected lactam, tert-butyl (1S, 4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, is then isolated and purified.[3]

-

-

Reduction of the Boc-Protected Lactam: The carbonyl group of the protected lactam is reduced to a hydroxyl group. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[3]

-

Reagents: Boc-protected lactam, Sodium borohydride (NaBH₄), and a protic solvent (e.g., methanol or ethanol).

-

Procedure: The Boc-protected lactam is dissolved in the alcohol, and the solution is cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until the starting material is consumed (monitored by TLC). The resulting product is tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate.[3]

-

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the hydrochloride salt is formed in a single step using hydrochloric acid.[3]

-

Reagents: Boc-protected amino alcohol, Hydrochloric acid (in a suitable solvent like dioxane or isopropanol).

-

Procedure: The Boc-protected amino alcohol is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. The reaction is stirred at room temperature. The deprotection and salt formation typically lead to the precipitation of the desired product, (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride, which can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.[3]

-

Caption: Synthesis workflow from racemic Vince Lactam.

Application in Carbocyclic Nucleoside Synthesis

The primary application of (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride is as a chiral building block for the synthesis of carbocyclic nucleosides.[4] In these molecules, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This modification often imparts increased metabolic stability and can lead to potent biological activity.

Role in Abacavir Synthesis:

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[3] The synthesis of Abacavir relies on the coupling of (1S,4R)-4-Amino-2-cyclopentene-1-methanol with a substituted pyrimidine, followed by cyclization to form the purine ring system.

The key step is the nucleophilic attack of the amino group of the cyclopentene derivative on an activated pyrimidine ring. The stereochemistry of the starting material is crucial as it dictates the final stereochemistry of the Abacavir molecule, which is essential for its biological activity.[3] The (1S,4R) configuration of the amino and hydroxymethyl groups on the cyclopentene ring mimics the stereochemical arrangement of the corresponding hydroxyl groups in natural nucleosides.

Caption: Role in the synthesis of Abacavir.

Conclusion

(1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride is a fundamentally important chiral intermediate in the field of medicinal chemistry. Its well-defined stereochemistry and versatile functional groups provide a reliable and efficient starting point for the synthesis of complex carbocyclic nucleosides, most notably the anti-HIV drug Abacavir. The synthetic route from Vince Lactam is a well-established and scalable process, ensuring the availability of this crucial building block for the pharmaceutical industry. A thorough understanding of its properties and synthesis is paramount for researchers and scientists working on the development of novel antiviral therapeutics.

References

- 1. (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride | 168960-19-8 | FA32374 [biosynth.com]

- 2. (1s,4r)-4-amino-2-cyclopentene-1-methanol suppliers USA [americanchemicalsuppliers.com]

- 3. ijcpa.in [ijcpa.in]

- 4. researchgate.net [researchgate.net]

- 5. 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)- | C6H12ClNO | CID 53471860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

A Comprehensive Technical Guide to ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol Tartrate Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol tartrate salt, a critical chiral intermediate in the synthesis of the antiretroviral drug Abacavir. Our focus is to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to optimize its synthesis, characterization, and application.

Introduction: Strategic Importance in Antiviral Synthesis

This compound, as its tartrate salt, is a cornerstone in the manufacturing of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1] The specific (1S,4R)-cis stereochemistry of this intermediate is paramount to the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1] The formation of the D-hydrogen tartrate salt serves to enhance the stability and handling of this chiral amine, presenting as a white solid with improved purity, typically exceeding 99.0%, which is crucial for downstream pharmaceutical manufacturing.[1]

This document will elucidate the key characteristics of this compound, from its synthesis and purification to its detailed analytical characterization and safe handling protocols.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound tartrate salt is fundamental for its effective use in synthesis and formulation.

| Property | Value | Source |

| Chemical Name | This compound (2S,3S)-2,3-dihydroxysuccinate | [2] |

| Synonyms | (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol D-Tartrate, (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tartrate | [3] |

| CAS Number | 229177-52-0 | [2] |

| Molecular Formula | C₁₀H₁₇NO₇ | [2][3] |

| Molecular Weight | 263.24 g/mol | [2][3] |

| Appearance | White Solid | [1] |

| Storage | Room Temperature, in tightly sealed packaging, away from direct sunlight and moisture. | [4] |

Synthesis and Purification: A Stereoselective Approach

The synthesis of this compound tartrate salt is a multi-step process that hinges on achieving the correct stereochemistry. The common strategy involves the resolution of a racemic precursor followed by stereospecific transformations.

Synthesis Pathway Overview

The synthesis generally commences with the racemic Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), which is resolved to obtain the desired enantiomer. This is followed by protection of the amine, reduction of the lactam, deprotection, and finally, salt formation with D-tartaric acid.[1][5]

Caption: General synthesis pathway for this compound tartrate salt.

Detailed Synthesis Protocol

The following protocol is a synthesized representation based on available literature, primarily from patent documentation, and should be adapted and optimized based on laboratory conditions.

Step 1: Preparation of this compound (Free Base)

A detailed procedure for obtaining the free base is outlined in U.S. Patent 10,385,006 B2, which involves the reduction of an ester precursor.[6] A key step in this process is the reduction of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate-L-hydrogen tartrate using sodium borohydride in an aqueous solution of sodium hydroxide at low temperatures (-5 to 0 °C).[6] Following the reduction, the pH is adjusted to 12-13, and the product is extracted with n-butanol.[6]

Step 2: Formation of the D-(-)-Tartrate Salt

The crude this compound obtained from the previous step is then used to form the tartrate salt.

-

Procedure:

-

Following the extraction with n-butanol, the solvent is completely distilled off under vacuum at a temperature below 50 °C.[6]

-

Methanol is added to the residue, followed by the addition of D-(-)-tartaric acid.[6]

-

The mixture is heated to 65 °C and maintained for 30 minutes.[6]

-

The solution is then concentrated to half its volume and allowed to cool to room temperature.[6]

-

The mixture is maintained at room temperature for 3 hours to facilitate crystallization.[6]

-

The precipitated solid is filtered and the filter cake is washed with methanol.[6]

-

The resulting white solid is the this compound D-hydrogen tartrate salt, which can be dried for storage.[6]

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound tartrate salt.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of the tartrate salt and for separating its enantiomers.

-

Chiral HPLC for Enantiomeric Purity:

-

A validated reverse-phase enantioselective HPLC method has been developed for the separation of the (1S,4R) and (1R,4S) enantiomers of the corresponding hydrochloride salt, which is directly applicable to the analysis of the tartrate salt's free base.[5]

-

Column: Daicel Crownpak CR(+) (15 cm x 4.0 mm, 5 µm).[5]

-

Mobile Phase: 50mM Sodium Perchlorate with the pH adjusted to 2.0 using perchloric acid.[5]

-

Resolution: A resolution of greater than 2.0 between the enantiomers is typically achieved.[5]

-

Validation: This method has been validated according to ICH guidelines for LOD, LOQ, linearity, precision, accuracy, specificity, robustness, and solution stability.[5]

-

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the protons of the cyclopentene ring, the hydroxymethyl group, the amino group, and the methine and hydroxyl protons of tartaric acid.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the carbons of the cyclopentene ring, the hydroxymethyl group, and the carboxylic acid and methine carbons of tartaric acid.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for O-H (alcohol and carboxylic acid), N-H (amine), C=C (alkene), and C=O (carboxylic acid) functional groups.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the salt and its components. The exact mass of the tartrate salt is 263.10050188 Da.[3]

Applications in Drug Development

The primary and most significant application of this compound tartrate salt is as a key starting material in the synthesis of Abacavir.[1][7]

Caption: Role of the tartrate salt in the synthesis of Abacavir.

The tartrate salt is reacted with a substituted pyrimidine, such as N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, in the presence of a base like sodium carbonate.[6] This coupling reaction is a crucial step in building the purine ring system of Abacavir.

Safety and Handling

Proper handling and storage are essential to maintain the quality and safety of this compound tartrate salt.

-

Hazard Identification: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling this compound.

-

Storage Conditions: The material should be stored at room temperature in a tightly sealed container, protected from light and moisture.[4]

Conclusion

This compound tartrate salt is a vital chiral building block with well-defined physicochemical properties and a critical role in the synthesis of Abacavir. A thorough understanding of its synthesis, analytical characterization, and handling is paramount for its effective and safe utilization in pharmaceutical research and development. This guide provides a comprehensive overview to support scientists in this endeavor.

References

- 1. nbinno.com [nbinno.com]

- 2. lotusfeetpharma.com [lotusfeetpharma.com]

- 3. [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid | C10H17NO7 | CID 10355372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Medicinal Grade (1S 4R)-4-Amino-2-cyclopentene-1-methanol Tartrate at Best Price [chemvonbiotech.com]

- 5. ijcpa.in [ijcpa.in]

- 6. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

A Comprehensive Guide to the Spectroscopic Characterization of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Foreword: The Structural Elucidation of a Key Pharmaceutical Intermediate

In the realm of medicinal chemistry and drug development, the unambiguous structural confirmation of all synthetic intermediates is a cornerstone of regulatory compliance and, ultimately, patient safety. ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol, a chiral building block pivotal in the synthesis of the antiretroviral agent Abacavir, exemplifies the need for rigorous analytical characterization.[1][2] Its stereochemistry is critical for its biological activity, making the application of a suite of spectroscopic techniques not just a quality control measure, but a fundamental aspect of its scientific narrative.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic methodologies required to fully characterize this compound, typically handled as its more stable hydrochloride salt. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data itself, but the rationale behind the techniques and the interpretation of the spectral features that, in concert, provide a self-validating system for structural confirmation and purity assessment.

Molecular Structure and Stereochemistry

The molecule this compound possesses two stereocenters, leading to the potential for four stereoisomers. The (1S, 4R) configuration is the desired diastereomer for the synthesis of Abacavir.[3] The cis-relationship between the aminomethyl group and the amino group is a key structural feature that will be confirmed through spectroscopic analysis, particularly through ¹H NMR coupling constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound hydrochloride, both ¹H and ¹³C NMR provide a detailed map of the carbon and proton framework.

¹H NMR Spectroscopy: Defining Proton Environments

Proton NMR provides information on the number of different types of protons, their electronic environments, and their spatial relationships to one another.

The following table outlines the expected chemical shifts (δ) and multiplicities for the protons in this compound hydrochloride, typically recorded in a solvent like D₂O or DMSO-d₆. The hydrochloride salt form will result in the amine and hydroxyl protons being exchangeable, and their signals may be broad or not observed, especially in D₂O.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2, H-3 (alkene) | 5.8 - 6.2 | m | |

| H-1 | 2.7 - 3.1 | m | |

| H-4 | 4.0 - 4.4 | m | |

| H-5, H-5' (CH₂) | 1.5 - 2.5 | m | |

| CH₂OH | 3.5 - 3.9 | m | |

| NH₃⁺ | Variable, broad | s | |

| OH | Variable, broad | s |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

-

Alkene Protons (H-2, H-3): These are the most deshielded protons due to the π-electron system of the double bond, hence their downfield chemical shift.

-

Protons on Stereocenters (H-1, H-4): These protons are adjacent to electron-withdrawing groups (hydroxyl and amino groups, respectively), which deshields them. Their multiplicity will be complex due to coupling with neighboring protons. The relative stereochemistry can be inferred from the coupling constants between H-1 and H-5/H-5', and between H-4 and H-5/H-5'.

-

Methylene Protons (H-5, H-5'): These diastereotopic protons will exhibit distinct chemical shifts and complex splitting patterns.

-

Methanol Protons (CH₂OH): These protons are adjacent to the oxygen atom and will appear as a multiplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2, C-3 (alkene) | 130 - 140 |

| C-1 | 45 - 55 |

| C-4 | 55 - 65 |

| C-5 | 35 - 45 |

| CH₂OH | 60 - 70 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

-

Alkene Carbons (C-2, C-3): These carbons are in a sp² hybridized state and appear in the characteristic downfield region for alkenes.

-

Carbons Bearing Heteroatoms (C-1, C-4, CH₂OH): These carbons are deshielded due to the electronegativity of the attached oxygen and nitrogen atoms.

-

Aliphatic Carbon (C-5): This sp³ hybridized carbon will be the most upfield signal.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., 0.5 mL of D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively assign proton and carbon signals and confirm connectivity.

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| N-H stretch (ammonium) | 2800 - 3200 | Broad, Strong |

| C-H stretch (sp²) | 3000 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

| C-N stretch (amine) | 1020 - 1250 | Medium |

-

Broad O-H and N-H Stretches: The broadness of these signals is due to hydrogen bonding. The presence of these bands is a strong indication of the alcohol and amine functionalities.

-

C=C Stretch: The presence of a peak in the 1640-1680 cm⁻¹ region confirms the presence of the carbon-carbon double bond.

-

Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Background Subtraction: A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 114.09 | Molecular ion of the free base |

| [M-OH]⁺ | 96.08 | Loss of the hydroxyl group |

| [M-CH₂OH]⁺ | 82.08 | Loss of the hydroxymethyl group |

-

Molecular Ion Peak: The observation of the protonated molecule of the free base ([M+H]⁺) at m/z 114.09 confirms the molecular weight of the parent compound (113.16 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern provides additional structural information. The loss of the hydroxyl and hydroxymethyl groups are characteristic fragmentation pathways for this molecule.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

A Self-Validating System of Spectroscopic Analysis

The power of this multi-technique approach lies in its self-validating nature. Each technique provides a piece of the structural puzzle, and together they create a coherent and unambiguous picture of this compound.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

Conclusion

The thorough spectroscopic characterization of this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. By employing a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure, stereochemistry, and purity of the compound. This guide provides a framework for acquiring and interpreting the necessary spectroscopic data, emphasizing the importance of a holistic and self-validating analytical approach in modern drug development.

References

A Technical Guide to the ¹H NMR Spectrum of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol: A Predictive Analysis for Drug Development

Abstract

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a chiral carbocyclic nucleoside analogue backbone of significant interest in medicinal chemistry, particularly as a precursor for antiviral agents like Abacavir. Elucidating its precise three-dimensional structure is paramount for understanding its biological activity and for quality control during synthesis. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemical relationships of each proton in the molecule. This in-depth guide presents a predictive analysis of the ¹H NMR spectrum of this molecule. By dissecting the expected chemical shifts, coupling constants, and multiplicity of each signal, we provide a foundational framework for researchers to interpret experimental data, confirm synthesis, and ensure stereochemical integrity.

Introduction: The Structural Significance of a Chiral Precursor

The therapeutic efficacy of nucleoside analogues is intrinsically linked to their stereochemistry. The specific arrangement of substituents on the cyclopentene ring of this compound dictates its ability to be recognized and processed by viral enzymes, such as reverse transcriptase.[1][2] An incorrect stereoisomer can lead to a complete loss of activity or unforeseen toxicity. Therefore, unambiguous confirmation of the (1S,4R) configuration is a critical quality attribute in any drug development pipeline involving this core.

¹H NMR spectroscopy provides this confirmation by exploiting the magnetic properties of hydrogen nuclei. The precise resonance frequency (chemical shift) of a proton is exquisitely sensitive to its local electronic environment, while spin-spin coupling reveals the number and spatial relationship of neighboring protons. In a chiral molecule like this, even protons on the same carbon (geminal protons) can become non-equivalent (diastereotopic), offering a rich dataset for complete structural assignment.[3]

This guide will deconstruct the predicted ¹H NMR spectrum on a proton-by-proton basis, explaining the causal factors—such as substituent electronegativity, magnetic anisotropy of the double bond, and stereochemical relationships—that govern the appearance of the spectrum.

Predicted ¹H NMR Spectral Analysis

The analysis below is based on established principles of NMR spectroscopy and data from analogous chemical structures.[4][5] The spectrum is predicted for a standard deuterated solvent such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃). The choice of solvent will influence the chemical shifts slightly and determine the observability of exchangeable protons (-OH, -NH₂). In D₂O, these signals would disappear due to deuterium exchange, a technique often used to confirm their assignment.[6]

Figure 1. Structure of this compound with proton labeling for NMR analysis.

Figure 1. Structure of this compound with proton labeling for NMR analysis.

Vinylic Protons (H-2 & H-3)

-

Predicted Chemical Shift (δ): 5.7 - 6.1 ppm

-

Predicted Multiplicity: Multiplets (or narrow doublets of doublets)

The protons on the carbon-carbon double bond (H-2 and H-3) are the most deshielded in the molecule, aside from the exchangeable protons. Their position far downfield is due to the magnetic anisotropy of the π-electron system.[4] They reside in a region where the induced magnetic field from the circulating π-electrons adds to the external magnetic field, requiring a lower frequency for resonance. Based on data for cyclopentene (δ ≈ 5.73 ppm), these protons are expected in this region.[7] H-2 will be coupled to H-3 (a large cis-vinylic coupling, J ≈ 5-6 Hz) and weakly to the allylic protons H-1 and H-4 (allylic coupling, J ≈ 1-3 Hz). Similarly, H-3 will couple to H-2 and H-4. Due to the asymmetry of the molecule, H-2 and H-3 are not chemically equivalent and will likely appear as two distinct, overlapping multiplets.

Allylic Methine Protons (H-1 & H-4)

-

H-4 (adjacent to -NH₂):

-

Predicted Chemical Shift (δ): ~4.0 - 4.5 ppm

-

Predicted Multiplicity: Multiplet

-

-

H-1 (adjacent to -CH₂OH):

-

Predicted Chemical Shift (δ): ~2.8 - 3.3 ppm

-

Predicted Multiplicity: Multiplet

-

H-1 and H-4 are both in allylic positions, which typically resonate around 1.6-2.6 ppm.[8] However, their chemical shifts are significantly influenced by the adjacent electron-withdrawing substituents. The amino group (-NH₂) on C-4 is highly electronegative, causing a strong deshielding effect on H-4, shifting it significantly downfield. The hydroxymethyl group (-CH₂OH) on C-1 also has a deshielding effect, but it is less pronounced and one carbon removed from the oxygen, resulting in a more moderate downfield shift for H-1. Both protons will appear as complex multiplets due to coupling with their numerous neighbors.

Diastereotopic Protons: A Key to Stereochemical Confirmation

A hallmark of chiral molecules in NMR is the phenomenon of diastereotopicity.[3] When a -CH₂- group is adjacent to a stereocenter, the two protons of that group are in chemically non-equivalent environments and will have different chemical shifts. This is observed for both the C-5 methylene protons and the C-6 hydroxymethyl protons.

-

C-5 Methylene Protons (H-5a & H-5b):

-

Predicted Chemical Shift (δ): 1.6 - 2.5 ppm

-

Predicted Multiplicity: Two separate multiplets (e.g., doublet of doublets of doublets)

-

Explanation: C-1 is a chiral center. Therefore, H-5a and H-5b are diastereotopic. One proton will be cis to the -CH₂OH group, and the other will be trans. This difference in spatial relationship results in distinct chemical shifts. They will couple with each other (a large geminal coupling, J ≈ -12 to -16 Hz) and with the adjacent methine proton H-1 and the allylic methine H-4.[9] The resulting signals will be two distinct and complex multiplets in the aliphatic region.

-

-

C-6 Hydroxymethyl Protons (H-6a & H-6b):

-

Predicted Chemical Shift (δ): 3.5 - 4.0 ppm

-

Predicted Multiplicity: Two separate multiplets (e.g., doublet of doublets)

-

Explanation: Similar to the C-5 protons, the C-6 methylene protons are adjacent to the C-1 stereocenter, making them diastereotopic.[10] They are further deshielded by the directly attached oxygen atom.[11] They will couple with each other (geminal coupling, J ≈ -10 to -12 Hz) and with the H-1 methine proton. This will result in two distinct signals, likely appearing as two doublets of doublets, in the characteristic region for protons on a carbon bearing an alcohol.[6]

-

Exchangeable Protons (-NH₂ & -OH)

-

Predicted Chemical Shift (δ): 1.5 - 5.0 ppm (highly variable)

-

Predicted Multiplicity: Broad singlets

The protons of the amino (-NH₂) and hydroxyl (-OH) groups are acidic and exchange rapidly with each other and with trace amounts of water in the solvent.[12] This rapid exchange averages out any coupling to adjacent protons, causing the signals to appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature.[13] To confirm their identity, a "D₂O shake" can be performed: adding a drop of D₂O to the NMR tube will cause these protons to exchange with deuterium, leading to the disappearance of their signals from the spectrum.[6]

Tabular Summary and Coupling Network

The predicted spectral data provides a clear roadmap for spectrum assignment. The relationships between the protons (their coupling network) can be visualized to understand the expected splitting patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Key Coupling Partners |

| H-2 / H-3 | 5.7 - 6.1 | Multiplets | H-3/H-2, H-1, H-4 |

| H-4 | 4.0 - 4.5 | Multiplet | H-3, H-5a, H-5b |

| H-6a / H-6b | 3.5 - 4.0 | Doublet of Doublets (each) | H-1, H-6b/H-6a |

| H-1 | 2.8 - 3.3 | Multiplet | H-2, H-5a, H-5b, H-6a, H-6b |

| H-5a / H-5b | 1.6 - 2.5 | Multiplets (each) | H-1, H-4, H-5b/H-5a |

| -NH₂, -OH | 1.5 - 5.0 | Broad Singlets | None (exchangeable) |

Proton Coupling Network Diagram

The following diagram illustrates the primary spin-spin coupling interactions expected in the molecule. Arrows indicate a significant coupling constant (J > 1 Hz) between protons.

Caption: Predicted ¹H-¹H spin coupling network.

Self-Validating Experimental Protocol

To acquire a high-quality, interpretable spectrum, a rigorous and self-validating experimental protocol is essential.

Workflow for NMR Data Acquisition

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)- | C6H12ClNO | CID 53471860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cyclopentene(142-29-0) 1H NMR [m.chemicalbook.com]

- 8. iq.usp.br [iq.usp.br]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Proton NMR Table [www2.chemistry.msu.edu]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Foreword: Understanding Solubility as a Cornerstone of Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates is not merely a physical constant; it is a critical determinant of a molecule's journey from chemical synthesis to clinical efficacy. It dictates the choice of solvents for purification, influences the method of crystallization, governs the formulation strategy, and ultimately impacts the bioavailability of the final drug product. This guide provides a detailed examination of the solubility profile of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol, a key chiral intermediate in the synthesis of the antiretroviral drug, Abacavir.[1][2] By understanding the intricate factors that govern its solubility, researchers can optimize processes, ensure purity, and lay a robust foundation for subsequent drug development phases.

Molecular Overview and Physicochemical Landscape

This compound is a chiral bifunctional molecule featuring a primary amine and a primary alcohol on a cyclopentene scaffold. This structure is fundamental to its chemical reactivity and its solubility behavior. The presence of both a basic amino group and a polar hydroxyl group allows for significant interaction with protic and polar solvents.

The compound is most commonly handled as its hydrochloride salt to improve stability and aqueous solubility.[3][4][5][6][7][8] The tartrate salt is another form used in synthesis.[1][9] This guide will focus primarily on the free base and its hydrochloride salt, as these are most relevant to solubility considerations in process chemistry and pre-formulation.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. The table below summarizes the key computed and experimental properties that form the basis of our analysis.

| Property | Value (Hydrochloride Salt) | Value (Tartrate Salt) | Significance for Solubility |

| IUPAC Name | [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride[5][10] | [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid[9] | Defines the precise chemical entity. |

| CAS Number | 168960-19-8[2][3][4][5][8][10] | 229177-52-0[1][9] | Unique identifier for substance registration. |

| Molecular Formula | C₆H₁₂ClNO[5][10] | C₁₀H₁₇NO₇[1][9] | Determines molecular weight and elemental composition. |

| Molecular Weight | 149.62 g/mol [5][10] | 263.24 g/mol [1][9] | Influences diffusion and dissolution rates. |

| Topological Polar Surface Area (TPSA) | 46.2 Ų (for free base)[5] | 161 Ų[9] | High TPSA suggests strong potential for hydrogen bonding and solubility in polar solvents. |

| pKa (Predicted) | ~9.5-10.5 (for the amine group) | ~9.5-10.5 (amine), ~3.0 & ~4.3 (tartaric acid) | Critical for predicting pH-dependent aqueous solubility. The amine group's pKa dictates the pH range of ionization. |

| logP (Predicted) | < 1 (for the free base) | N/A | Low logP indicates hydrophilicity and preferential partitioning into aqueous phases over lipid phases. |

Aqueous Solubility Profile: The Critical Role of pH

The solubility of this compound in aqueous media is dominated by the ionization state of its primary amine group. This pH-dependent behavior is a hallmark of most amine-containing pharmaceutical compounds.[11][12]

The Mechanism of pH-Dependent Solubility

Most drugs are weak acids or bases, and their solubility is highly dependent on pH.[13][14] For a weakly basic compound like this compound:

-

In Acidic Conditions (pH < pKa): At a pH significantly below the pKa of the amine group (~9.5-10.5), the amine exists predominantly in its protonated, cationic form (R-NH₃⁺). This charged species is highly polar and readily forms strong ion-dipole interactions with water molecules, leading to high aqueous solubility.[11] The hydrochloride salt is essentially a pre-protonated form, ensuring high solubility upon dissolution in neutral water.[3]

-

In Basic Conditions (pH > pKa): As the pH of the solution increases to values above the pKa, the amine group becomes deprotonated, existing primarily as the neutral, un-ionized free base (R-NH₂). This form is less polar, and its solubility is governed more by hydrogen bonding via the amine and hydroxyl groups, resulting in significantly lower aqueous solubility compared to the protonated form.